molecular formula C8H8Br2 B087193 1-Bromo-2-(2-bromoethyl)benzene CAS No. 1074-15-3

1-Bromo-2-(2-bromoethyl)benzene

Cat. No.: B087193
CAS No.: 1074-15-3
M. Wt: 263.96 g/mol
InChI Key: RUGOFYNHMCFJFD-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-bromoethyl)benzene is an organic compound with the molecular formula C8H8Br2. It is a derivative of benzene, where two bromine atoms are attached to the benzene ring, one at the first position and the other at the second position of an ethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

1-Bromo-2-(2-bromoethyl)benzene primarily targets the benzene ring in organic compounds . The benzene ring is a key structural component in many organic molecules, playing a crucial role in their stability and reactivity .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . This involves two steps:

Biochemical Pathways

It’s known that the compound can participate innucleophilic substitution reactions , which are fundamental to many biochemical pathways .

Pharmacokinetics

These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

It’s known that the compound can act as anucleophilic substitutive agent , reacting with electron-rich compounds to form a covalent bond and release bromine .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be handled only in a chemical fume hood and stored in closed vessels, refrigerated . It’s also important to prevent the material from entering drains or water courses .

Chemical Reactions Analysis

1-Bromo-2-(2-bromoethyl)benzene undergoes various chemical reactions:

Comparison with Similar Compounds

1-Bromo-2-(2-bromoethyl)benzene can be compared with other similar compounds:

    Bromobenzene: Bromobenzene is a simpler compound with only one bromine atom attached to the benzene ring.

    (2-Bromoethyl)benzene: This compound has a similar structure but with only one bromine atom on the ethyl group.

    Phenethyl bromide:

This compound stands out due to its dual bromine substitution, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-2-(2-bromoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGOFYNHMCFJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910311
Record name 1-Bromo-2-(2-bromoethyl)benzene
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Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-15-3
Record name 1-Bromo-2-(2-bromoethyl)benzene
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Record name 1074-15-3
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Record name 1-Bromo-2-(2-bromoethyl)benzene
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Record name 1-bromo-2-(2-bromoethyl)benzene
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Synthesis routes and methods I

Procedure details

To 550.0 g of o-bromophenethyl alcohol, while stirring, is added, dropwise, 375.0 g of phosphorus tribromide. After stirring for three hours at room temperature, the reaction mixture is heated on a steam bath for three hours and then poured into 6 kg of crushed ice. The mixture is extracted with three 600 and two 200 ml portions of ether. The ether extracts are washed, dried, concentrated, and the residue is distilled to give 531.0 g of o-bromophenethyl bromide, bp. about 86°-88° (0.9mm), nD26 1.5922.
Quantity
550 g
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reactant
Reaction Step One
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375 g
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reactant
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[Compound]
Name
ice
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6 kg
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reactant
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Synthesis routes and methods II

Procedure details

Triphenylphosphine (7.83 g, 29.8 mmol) and carbon tetrabromide (12.4 g, 37.3 mmol) were added to a solution of 2-(2-bromophenyl)ethanol (5.00 g, 24.9 mmol) in dichloromethane (123 mL). The mixture was stirred at room temperature for 15 hours, and a saturated aqueous sodium carbonate solution was then added. The organic layer and the aqueous layer were separated, and the organic layer was then concentrated under reduced pressure. The resulting residue was triturated with ethyl acetate:n-hexane (1:4, 200 mL) and then filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 1-bromo-2-(2-bromoethyl)benzene as a colorless oil (6.23 g, 95%).
Quantity
7.83 g
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reactant
Reaction Step One
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12.4 g
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reactant
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5 g
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reactant
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123 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

The four-membered ring of benzocyclobutenes is known to open at elevated temperature to form a very reactive diene which rapidly dimerizes and polymerizes. Molecules containing two or more benzocyclobutene groups are therefore useful as heat-curable thermosetting resins. Also, elastomers or thermoplastics containing benzocyclobutene substituents crosslink on heating. One of the easiest and most useful methods of functionalizing the benzocyclobutene molecule for subsequent production of resins or functionalized polymers is halogenation of the aromatic ring. Bromination with aqueous bromine, for example, can yield 4-bromobenzocyclobutene in over 75% yield. However, a significant proportion of the starting benzocyclobutene (10-15%) reacts with bromine by addition and opening of the four-membered ring to form 1-bromo-2-(2-bromoethyl)benzene.
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[Compound]
Name
aromatic ring
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the chemical structure of 1-bromo-2-(2-bromoethyl)benzene in organic synthesis?

A1: this compound serves as a versatile precursor for generating various cyclic compounds. Its structure, containing a benzene ring with bromine substituents on adjacent carbons and a bromoethyl group, allows for intramolecular cyclization reactions.

Q2: How does the presence of methoxy substituents affect the stability of aryllithium species derived from this compound analogs?

A3: Introducing electron-donating methoxy groups at the 4,5 positions of the benzene ring in this compound dramatically impacts the stability of the resulting aryllithium intermediate []. While the unsubstituted aryllithium shows stability in both THF/hexane and diethyl ether/hexane mixtures, the 4,5-dimethoxy substituted analog undergoes instantaneous cyclization to 4,5-dimethoxybenzocyclobutene in THF/hexane. This observation suggests that electron-donating groups increase the reactivity of the aryllithium species, making them more prone to intramolecular cyclization, even in solvents where the unsubstituted analog remains stable. This highlights the importance of electronic effects, in addition to solvent effects, in controlling the reactivity of these intermediates.

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